(4-Bromophenyl)(3,4-dichlorophenyl)methanol

Description

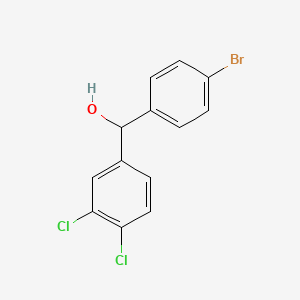

(4-Bromophenyl)(3,4-dichlorophenyl)methanol is a halogenated aromatic alcohol characterized by a central methanol group bridging two substituted phenyl rings: a 4-bromophenyl group and a 3,4-dichlorophenyl group. This compound is synthesized via nucleophilic substitution or condensation reactions involving brominated and dichlorinated benzaldehyde precursors, as exemplified in the synthesis of analogous compounds (e.g., M3 in ). Its structure combines electron-withdrawing halogens (Br, Cl), which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(4-bromophenyl)-(3,4-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBWTNINVMXBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(4-Bromophenyl)(3,4-dichlorophenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of the corresponding methylene derivative.

Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution Reactions: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Methylene derivatives.

Substitution Products: Substituted phenols and amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of (4-bromophenyl)(3,4-dichlorophenyl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that compounds synthesized from this framework can be effective against various bacterial strains when compared to standard antibiotics like Streptomycin and Fusidic acid . The synthesis process typically involves the use of reagents like hydrogen peroxide and sodium hydroxide, confirming the structure through methods such as NMR and X-ray crystallography.

Aromatase Inhibition

The compound has been explored as a potential aromatase inhibitor, crucial in treating hormone-dependent cancers such as breast cancer. Aromatase inhibitors are designed to block the enzyme aromatase, which converts androgens into estrogens. The (4-bromophenyl) moiety has shown promise in enhancing the selectivity and potency of these inhibitors, making it a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis often begins with commercially available aryl halides.

- Reagents : Common reagents include palladium catalysts for cross-coupling reactions, which facilitate the formation of the biphenyl structure.

- Characterization Techniques : After synthesis, compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm purity and structure .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the this compound structure affect its biological activity. Research indicates that variations in substituents on the aromatic rings can significantly alter potency against specific biological targets. For example:

- Substituent Effects : The introduction of different halogens or alkyl groups can enhance or diminish inhibitory potency against enzymes like aromatase or various bacterial targets .

- Optimized Derivatives : Compounds with cycloalkyl substitutions have been shown to provide optimal activity profiles in certain contexts .

Antimicrobial Studies

A study published in 2018 synthesized a derivative of this compound and tested its antimicrobial efficacy against several pathogens. The compound exhibited comparable activity to established antibiotics, suggesting its potential as a new antimicrobial agent .

Cancer Therapeutics

In another case study focused on cancer treatment, researchers investigated the efficacy of this compound derivatives as aromatase inhibitors. Results indicated that specific modifications led to enhanced binding affinity and selectivity towards the aromatase enzyme, paving the way for future drug development .

Mechanism of Action

The mechanism by which (4-Bromophenyl)(3,4-dichlorophenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can engage in electrophilic aromatic substitution reactions. These interactions can modulate biological processes and lead to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Halogen Position Effects

- (R)-(3-Bromophenyl)(3,4-dichlorophenyl)methanol (31a): A structural isomer with bromine at the 3-position instead of 3. While its synthesis (45% yield, white solid) mirrors the target compound, bioactivity differences are anticipated. For instance, 4-bromophenyl derivatives often exhibit superior inhibitory effects due to steric and electronic advantages at the para position.

- 2,4-Dichlorophenyl Analogues : Compound 11 (2,4-dichlorophenyl) in shows 7.69% inhibition compared to the 8.63% inhibition of 4-bromophenyl (Compound 3), highlighting the importance of halogen positioning.

Halogen Substitution Patterns

- 4-Fluorophenyl Derivatives : In -fluorophenylpiperazine derivatives (Compound 15) show lower inhibition (n.a.) compared to 4-bromophenyl analogues (Compound 16: 0.4% inhibition), suggesting bromine’s stronger electron-withdrawing capacity enhances binding.

- 3,4-Dichlorophenyl vs. Alkyl Substituents : demonstrates that 3,4-dichlorophenyl groups in MAO-B inhibitors outperform alkyl substitutions, likely due to enhanced π-π stacking and hydrophobic interactions.

Combined Bromo-Dichloro Derivatives

- Thiosemicarbazide Derivatives : Compounds like 2-((4-Bromophenyl)thio)-N-(3,4-dichlorophenyl)acetamide () exhibit molecular weights (~391.104 Da) and logP values suitable for membrane permeability, making them candidates for antitubercular agents.

- Quinazolinone Analogues: 3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4-one () showcases the integration of both substituents in a single scaffold, enhancing target affinity in kinase inhibition studies.

Data Tables

Table 1: Inhibition Profiles of Halogenated Aryl Compounds

| Compound | Substituents | Inhibition (%) | Reference |

|---|---|---|---|

| 4-Bromophenyl | 4-Br | 8.63 | |

| 2,4-Dichlorophenyl | 2,4-Cl₂ | 7.69 | |

| 3,4-Dichlorophenyl | 3,4-Cl₂ | n.a. | |

| 4-Fluorophenylpiperazin | 4-F | 0.05 |

Table 2: Physicochemical Properties of Bromo-Dichloro Derivatives

Key Research Findings

Halogen Positioning : Para-substituted bromine (4-Br) confers higher inhibition (8.63%) than ortho/meta halogens (e.g., 2,4-Cl₂ at 7.69%) due to optimal steric and electronic effects.

Synergistic Effects : Combining 4-bromophenyl and 3,4-dichlorophenyl groups enhances target affinity, as seen in MAO-B inhibitors () and antitubercular agents ().

Stereochemical Sensitivity: Enantiomers like (2S)-2-(3,4-dichlorophenyl)oxirane () demonstrate that chirality impacts activity, suggesting the target compound’s methanol configuration may influence efficacy.

Biological Activity

The compound (4-Bromophenyl)(3,4-dichlorophenyl)methanol is a significant chemical entity due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's efficacy is often measured through its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.5 | Induction of apoptosis via caspase activation |

| A-549 | 3.0 | Cell cycle arrest at G2/M phase |

| MOLT-4 | 1.8 | Inhibition of tubulin polymerization |

The data indicates that the compound is particularly effective against the MOLT-4 leukemia cell line, where it induces apoptosis evidenced by increased caspase-3/7 activity and loss of mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to cell death in cancer cells. Increased levels of caspase-3/7 have been observed in treated cells, indicating that the compound triggers intrinsic apoptosis mechanisms .

- Cell Cycle Arrest : It causes robust cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation .

Structure-Activity Relationship (SAR)

The presence of halogen substituents on the phenyl rings significantly influences the compound's biological activity. The bromine and chlorine atoms enhance lipophilicity and electron-withdrawing properties, which are essential for interaction with biological targets.

Table 2: Structure-Activity Relationship Analysis

| Substituent | Effect on Activity | Observations |

|---|---|---|

| Bromine (Br) | Increases potency | Essential for antimicrobial activity |

| Dichloro (Cl) | Enhances cytotoxicity | Correlates with increased IC50 values |

Studies indicate that compounds with multiple halogen substituents tend to exhibit higher cytotoxicity compared to their non-substituted counterparts.

Anticancer Activity

In a study focusing on the anticancer properties of related compounds, this compound was found to be comparable to established chemotherapeutic agents like doxorubicin. The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective dose-dependent responses .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays:

Table 3: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Streptomycin |

| Escherichia coli | 20 | Gatifloxacin |

The results suggest that this compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.